molecular formula C15H16N4OS B2625782 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170158-53-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2625782
CAS No.: 1170158-53-8
M. Wt: 300.38
InChI Key: TZDJMIBNIRZMNE-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide: is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the benzothiazole and pyrazole rings, which may contribute to its diverse biological activities. Its specific substitution pattern also distinguishes it from other similar compounds, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-19-6-5-11(18-19)14(20)17-15-16-12-8-9(2)7-10(3)13(12)21-15/h5-8H,4H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJMIBNIRZMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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